molecular formula C14H14N4O B4624502 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Cat. No. B4624502
M. Wt: 254.29 g/mol
InChI Key: PEAVCVNITMWRHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol involves strategic incorporation of benzimidazole scaffolds. A notable approach includes the synthesis of 3-benzimidazol-2-yl-1H-indazoles as potent c-ABL inhibitors, where the 3-benzimidazol-2-yl-1H-indazole scaffold was developed as an alternate scaffold for receptor tyrosine kinase inhibitor programs (Mcbride et al., 2006).

Molecular Structure Analysis

The molecular structure and properties of NH-benzazoles, including 1H-benzimidazoles and 2H-indazoles, have been extensively reviewed, highlighting the significance of crystallography, NMR, and theoretical calculations in understanding their structure and behavior (Elguero et al., 2013).

Chemical Reactions and Properties

Research into the chemical reactivity of benzimidazole derivatives showcases diverse chemical transformations. For instance, 1,3-Diphenylthiazolo[3,4-a]benzimidazole demonstrates unique reactivity in cycloadditions with alkenes and alkynes, facilitated by its thiocarbonyl ylide dipole, leading to highly stereoselective and/or regiospecific products (Tsuge et al., 1980).

Physical Properties Analysis

The synthesis and characterization of novel benzimidazole derivatives provide insight into their physical properties. For example, the synthesis of novel 5a,10,14b,15-tetraaza-benzo[a]indeno[1,2-c]anthracen-5-one and benzimidazo[1,2-c]quinazoline derivatives under microwave irradiation highlights the impact of synthetic methodologies on the physical attributes of these compounds (Soukri et al., 2000).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives are influenced by their molecular structure. Highly efficient anion transport mediated by 1,3-bis(benzimidazol-2-yl)benzene derivatives bearing electron-withdrawing substituents demonstrates the role of structural modifications in enhancing their chemical functionality (Peng et al., 2016).

Scientific Research Applications

Apoptotic Induction in Cancer Cells

BMT-1 has demonstrated significant potential in inducing apoptosis in multiple myeloma cells. This effect is mediated through a mitochondrial pathway involving the inhibition of H+/K+-ATPase. This leads to a decrease in intracellular pH, mitochondrial dysfunction, and ultimately, cell death. This suggests BMT-1's potential as a lead compound in the development of new cancer treatments (Tai Yang et al., 2014).

DNA Interaction and Anticancer Activity

Research on benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, has extended into their ability to bind with DNA and produce cellular DNA lesions, demonstrating significant cytotoxicity against various cancer cell lines. This underlines the compound's relevance in designing anticancer agents (Anup Paul et al., 2015).

Potent c-ABL Inhibitor

The compound has been identified as a potent inhibitor of the c-ABL enzyme, which is critical in the signaling pathways of certain types of cancer. This inhibition highlights its potential utility in developing targeted cancer therapies (Christopher Mcbride et al., 2006).

Synthesis and Structural Studies

Synthetic routes and structural analysis of benzimidazole-tethered heterocyclic compounds, including those related to 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, have been explored. These studies provide insights into the compound's chemical properties and potential applications in material science and pharmacology (A. Almansour et al., 2016).

DNA Topoisomerase Inhibition

Derivatives of benzimidazole, including the compound , have shown activity as inhibitors of mammalian DNA topoisomerase I, a crucial enzyme for DNA replication and cell division. This activity suggests potential use in cancer therapy by inhibiting cancer cell proliferation (A. S. Alpan et al., 2007).

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c19-13-9-5-1-2-6-10(9)17-18(13)14-15-11-7-3-4-8-12(11)16-14/h3-4,7-8,17H,1-2,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAVCVNITMWRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
Reactant of Route 2
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
Reactant of Route 3
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
Reactant of Route 4
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
Reactant of Route 5
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
Reactant of Route 6
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

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